MAEM

Description

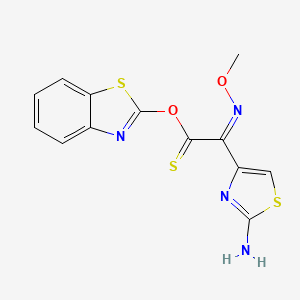

The exact mass of the compound O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate is 349.99658910 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTVTCFELAEIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84994-24-1 | |

| Record name | 84994-24-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Metal-Assisted Electroless Plating

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-assisted electroless plating is a versatile and powerful technique for depositing uniform metal coatings onto a variety of substrates without the use of an external electrical current.[1][2] This autocatalytic process relies on a chemical reducing agent within the plating bath to reduce metal ions to their metallic state, which then deposit onto a catalytically active surface.[3][4] The deposited metal layer itself acts as a catalyst, sustaining the reaction and allowing for the buildup of thick, uniform coatings, even on complex geometries and non-conductive materials.[5] This makes it a highly valuable tool in fields ranging from electronics and aerospace to biomedical engineering and drug delivery.[6]

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters of metal-assisted electroless plating. It also explores the related but distinct process of Metal-Assisted Chemical Etching (MacEtch), a subtractive nanofabrication technique that utilizes a similar catalytic principle.

Core Principles of Electroless Plating

The fundamental principle of electroless plating is the controlled, autocatalytic chemical reduction of metal ions in an aqueous solution.[4] The process is initiated on a catalytically active surface, and once the initial layer of metal is deposited, it continues to catalyze the reduction of more metal ions, leading to a continuous and uniform coating.[7]

The overall reaction can be summarized as the reduction of a metal ion (Mⁿ⁺) by a reducing agent (Red) on a catalytic surface:

Mⁿ⁺ + Red → M⁰ + Ox

Where M⁰ is the deposited metal and Ox is the oxidized form of the reducing agent.

Key Components of an Electroless Plating Bath

An electroless plating bath is a complex chemical system with several key components, each playing a crucial role in the deposition process.[2][6]

-

Metal Salt: Provides the source of metal ions to be deposited. Common examples include nickel sulfate (NiSO₄) for nickel plating and copper sulfate (CuSO₄) for copper plating.[8][9]

-

Reducing Agent: The chemical that provides the electrons for the reduction of the metal ions. The choice of reducing agent is critical and influences the properties of the deposited layer. Common reducing agents include sodium hypophosphite (NaH₂PO₂) for nickel plating, which results in a nickel-phosphorus alloy, and formaldehyde (HCHO) for copper plating.[7][9]

-

Complexing Agents (Chelators): These agents form a complex with the metal ions, preventing their precipitation as hydroxides at the alkaline pH of many plating baths and controlling the concentration of free metal ions available for reduction.[10] Common complexing agents include citrates, tartrates, and EDTA.

-

pH Buffers: Maintain the pH of the plating bath within a specific range, which is crucial for controlling the deposition rate and the properties of the coating.[10]

-

Stabilizers: Added in small concentrations to prevent the spontaneous decomposition of the plating bath and to control the deposition rate.[5]

Quantitative Data on Electroless Plating Parameters

The properties and deposition rate of the electrolessly plated metal are highly dependent on the composition of the plating bath and the operating conditions. The following tables summarize the typical compositions and their effects on the resulting coating for electroless nickel and copper plating.

Table 1: Electroless Nickel Plating Bath Composition and Resulting Deposit Properties

| Bath Component | Concentration Range | Function | Effect on Deposit |

| Nickel Sulfate (NiSO₄·6H₂O) | 20 - 30 g/L | Source of Ni²⁺ ions | Higher concentration can increase plating rate up to a point. |

| Sodium Hypophosphite (NaH₂PO₂·H₂O) | 25 - 40 g/L | Reducing Agent | Influences phosphorus content and plating rate. |

| Lactic Acid | 20 - 30 g/L | Complexing Agent | Affects bath stability and deposit brightness. |

| Sodium Citrate | 10 - 20 g/L | Complexing Agent & Buffer | Controls free nickel ion concentration and maintains pH. |

| Ammonium Chloride | 3 - 6 g/L | pH Buffer & Accelerator | Helps maintain pH and can increase the plating rate. |

| Lead Nitrate (Pb(NO₃)₂) | 1 - 2 ppm | Stabilizer | Prevents bath decomposition. |

| Operating Conditions | |||

| pH | 4.5 - 5.5 (acidic) | Controls reaction kinetics | Higher pH generally increases the plating rate but decreases phosphorus content.[10] |

| Temperature | 85 - 95 °C | Controls reaction rate | Higher temperature increases the plating rate.[10] |

| Resulting Deposit Properties | |||

| Phosphorus Content | 5 - 12 wt.% | Alloying element | Higher phosphorus content improves corrosion resistance and non-magnetic properties.[7] |

| Deposition Rate | 10 - 25 µm/hour | Plating speed | Varies with bath composition, pH, and temperature. |

| Hardness (as-plated) | 450 - 600 HV | Mechanical property | Can be increased by heat treatment. |

Table 2: Electroless Copper Plating Bath Composition and Deposition Rate

| Bath Component | Concentration Range | Function | Effect on Deposition Rate |

| Copper Sulfate (CuSO₄·5H₂O) | 10 - 15 g/L | Source of Cu²⁺ ions | Higher concentration generally increases the rate. |

| Formaldehyde (HCHO, 37%) | 5 - 10 mL/L | Reducing Agent | A key driver of the deposition rate. |

| Sodium Hydroxide (NaOH) | 8 - 12 g/L | pH Adjuster | Maintains the required alkaline pH for the reaction. |

| Rochelle Salt (Sodium Potassium Tartrate) | 20 - 30 g/L | Complexing Agent | Stabilizes the bath and controls copper ion availability. |

| EDTA (Ethylenediaminetetraacetic acid) | 15 - 25 g/L | Complexing Agent | Prevents precipitation of copper hydroxide. |

| 2,2'-Dipyridyl | 10 - 20 mg/L | Stabilizer & Brightener | Controls the reaction and improves deposit quality. |

| Operating Conditions | |||

| pH | 11.0 - 12.5 | Controls reaction kinetics | The rate is highly pH-dependent. |

| Temperature | 20 - 30 °C (Room Temp.) | Controls reaction rate | Higher temperatures can increase the rate but may reduce bath stability. |

| Resulting Deposition Properties | |||

| Deposition Rate | 1 - 5 µm/hour | Plating speed | Highly dependent on bath composition and operating conditions. |

| Purity | > 99.5% Copper | Electrical Conductivity | High purity leads to excellent electrical conductivity. |

Experimental Protocols

Detailed Methodology for Electroless Nickel Plating on a Non-Metallic Substrate

This protocol outlines the steps for plating a uniform layer of nickel-phosphorus alloy onto a plastic substrate.

1. Substrate Preparation:

- Cleaning: Thoroughly clean the substrate with a degreasing agent to remove any oils, fingerprints, or other organic contaminants. Rinse with deionized water.

- Etching: Immerse the substrate in a chromic-sulfuric acid solution for 5-10 minutes to create a microroughened surface for better adhesion. Rinse thoroughly with deionized water.

2. Sensitization and Activation:

- Sensitization: Immerse the etched substrate in a solution of stannous chloride (SnCl₂) and hydrochloric acid (HCl) for 2-3 minutes.[11] This step deposits a layer of tin ions on the surface. Rinse with deionized water.

- Activation: Immerse the sensitized substrate in a solution of palladium chloride (PdCl₂) and hydrochloric acid (HCl) for 2-3 minutes. The tin ions on the surface reduce the palladium ions to metallic palladium, creating catalytic sites for the electroless nickel deposition.[11] Rinse thoroughly with deionized water.

3. Electroless Nickel Plating:

- Prepare the electroless nickel plating bath according to the composition in Table 1. Heat the bath to the desired operating temperature (e.g., 90°C).

- Immerse the activated substrate in the heated plating bath. The deposition will begin on the palladium-activated sites.

- Maintain the temperature and pH of the bath throughout the plating process. The plating time will determine the final thickness of the nickel-phosphorus coating.

- After the desired thickness is achieved, remove the substrate from the bath.

4. Post-Treatment:

- Rinse the plated substrate thoroughly with deionized water to remove any residual plating solution.

- Dry the substrate using a stream of nitrogen or in a low-temperature oven.

- (Optional) Heat treat the plated part at 200-400°C to increase the hardness and adhesion of the coating.

Detailed Methodology for Metal-Assisted Chemical Etching (MacEtch) of Silicon

This protocol describes the fabrication of high-aspect-ratio silicon nanostructures using a gold catalyst.

1. Substrate Preparation and Catalyst Deposition:

- Start with a clean silicon wafer.

- Deposit a thin film of gold (e.g., 5-20 nm) onto the silicon surface using a method like electron beam evaporation or sputtering. A thin adhesion layer of chromium or titanium may be used.

- (Optional) Pattern the gold film using photolithography and liftoff to define the areas to be etched.

2. MacEtch Process:

- Prepare the etching solution, which typically consists of hydrofluoric acid (HF), an oxidizing agent like hydrogen peroxide (H₂O₂), and deionized water.[12][13] A common mixture is a 4:1:4 volume ratio of HF (49%), H₂O₂ (30%), and DI water.[13]

- Immerse the gold-coated silicon substrate into the etching solution at room temperature.[14]

- The gold catalyzes the local oxidation of the silicon by the hydrogen peroxide, and the resulting silicon dioxide is immediately dissolved by the hydrofluoric acid.[15][16] This results in the anisotropic etching of the silicon directly beneath the gold pattern.

- The etching rate is dependent on the concentration of the oxidizing agent and the temperature.[12][17]

3. Post-Etching Cleaning:

- After the desired etch depth is achieved, remove the substrate from the etching solution.

- Rinse the substrate thoroughly with deionized water.

- Remove the gold catalyst layer using a suitable etchant (e.g., aqua regia or a commercial gold etchant).

- Rinse again with deionized water and dry with nitrogen.

Visualizations of Mechanisms and Workflows

Autocatalytic Mechanism of Electroless Nickel Plating

Caption: Autocatalytic mechanism of electroless nickel plating with hypophosphite.

General Experimental Workflow for Electroless Plating

Caption: A typical experimental workflow for metal-assisted electroless plating.

Mechanism of Metal-Assisted Chemical Etching (MacEtch)

Caption: The fundamental mechanism of Metal-Assisted Chemical Etching (MacEtch).

References

- 1. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Autocatalysis - Wikipedia [en.wikipedia.org]

- 5. EP2551375A1 - Electroless nickel plating bath composition - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. advancedplatingtech.com [advancedplatingtech.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. tau.ac.il [tau.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. Deep Etching of Silicon Based on Metal-Assisted Chemical Etching - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 14. Metal assisted chemical etching - Wikipedia [en.wikipedia.org]

- 15. Metal assisted chemical etching of silicon in the gas phase: a nanofabrication platform for X-ray optics - Nanoscale Horizons (RSC Publishing) DOI:10.1039/C9NH00709A [pubs.rsc.org]

- 16. mocvd.ece.illinois.edu [mocvd.ece.illinois.edu]

- 17. researchgate.net [researchgate.net]

The Evolution of Precision: A Technical Guide to the History and Development of ELISpot Techniques

For Researchers, Scientists, and Drug Development Professionals

The Enzyme-Linked Immunospot (ELISpot) assay stands as a cornerstone technique in immunology, providing a highly sensitive method for the quantification of individual cells secreting specific proteins, such as cytokines or antibodies. Its ability to detect rare antigen-specific responses has made it an indispensable tool in vaccine development, cancer immunotherapy, infectious disease research, and the study of autoimmune and allergic diseases. This in-depth guide explores the history, core principles, and technological advancements of ELISpot, offering detailed experimental methodologies and insights for its application in modern research.

A Historical Journey: From a Novel Idea to a Gold Standard

The conception of the ELISpot assay can be traced back to the early 1980s, born from the need for a more sensitive and versatile method to enumerate antibody-secreting cells than the existing plaque-forming cell (PFC) assays. In 1983, Cecil Czerkinsky and his colleagues at the University of Gothenburg, Sweden, published a seminal paper describing a solid-phase enzyme-linked immunospot assay.[1][2][3] This innovative technique involved coating a solid surface with an antigen to capture antibodies secreted by individual B cells. The captured antibodies were then detected using an enzyme-conjugated secondary antibody, resulting in a visible spot for each antibody-secreting cell. Concurrently, another group led by J.D. Sedgwick and P.G. Holt also described a similar immunoenzymatic technique for the same purpose.

The true transformative potential of the technique was realized in 1988 when Czerkinsky's group adapted the assay to detect cytokine-secreting T cells.[4] This "reverse" ELISpot, where the plate is coated with a capture antibody for the cytokine of interest, opened the door to studying T cell-mediated immunity at the single-cell level. This development was a significant leap forward, as it allowed for the functional assessment of T cell responses by measuring their cytokine secretion profile. The same year also saw the introduction of dual-color ELISpot, enabling the simultaneous detection of two different cytokines, and the use of membrane-bottomed plates, which improved spot quality and retention.

Further advancements led to the development of the FluoroSpot assay, a multiplexed version of ELISpot that utilizes fluorescently labeled detection antibodies instead of enzymes. This allows for the simultaneous detection of multiple analytes from a single well, providing a more comprehensive picture of the cellular response.

Core Principles of the ELISpot Technique

The ELISpot assay is a highly sensitive sandwich immunoassay performed in a 96-well plate format. The fundamental principle lies in the immediate capture of secreted analytes by specific antibodies immobilized on a membrane surface at the bottom of the well. This direct capture prevents the dilution of the secreted molecules in the cell culture supernatant, their degradation by proteases, or their consumption by neighboring cells, contributing to the assay's exceptional sensitivity. Each spot that develops on the membrane represents the footprint of a single secreting cell.

The key steps of the ELISpot assay are:

-

Coating: A 96-well plate with a high protein-binding membrane (e.g., PVDF) is coated with a capture antibody specific for the analyte of interest.

-

Cell Incubation: A single-cell suspension is added to the wells along with a stimulus (e.g., antigen, mitogen) to induce secretion.

-

Secretion and Capture: The plate is incubated, during which the cells secrete the analyte, which is immediately captured by the immobilized antibodies in the vicinity of the secreting cell.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the analyte is added.

-

Enzymatic Reaction: An enzyme-conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Spot Development: A precipitating substrate is added, which is converted by the enzyme into an insoluble colored product that forms a spot on the membrane.

-

Analysis: The spots are counted, typically using an automated ELISpot reader, to determine the number of secreting cells per a given number of input cells.

Quantitative Data from Seminal and Validation Studies

The following tables summarize the key quantitative parameters that have been established for the ELISpot assay, demonstrating its sensitivity and reliability.

| Parameter | Finding | Reference |

| Limit of Detection (LOD) | As low as 1 in 100,000 to 1 in 1,000,000 cells can be detected, making it highly sensitive for rare cell populations. | [5][6] |

| Lower Limit of Quantification (LLOQ) | Typically in the range of 20-30 spots per well, dependent on the coefficient of variation (%CV). | [7][8] |

| Upper Limit of Quantification (ULOQ) | Ranges from 600-1000 spots per well for ELISpot and around 700 spots per well for FluoroSpot, depending on the reader system and spot characteristics. | [7][8] |

| Inter-assay Precision (%CV) | Mean CVs for inter-assay precision have been reported to be in the range of 25-26%. | [8] |

| Reproducibility | Studies have demonstrated high reproducibility across different laboratories when standardized protocols are used. | [9] |

Key Experimental Protocols

Below are detailed methodologies for performing a T-cell cytokine ELISpot and a B-cell antibody ELISpot.

T-Cell Cytokine ELISpot Protocol (e.g., for IFN-γ)

Materials:

-

PVDF-membrane 96-well ELISpot plate

-

Anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT (for ALP) or AEC (for HRP) substrate

-

Blocking solution (e.g., PBS with 1% BSA)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Antigen or mitogen for stimulation

-

Peripheral blood mononuclear cells (PBMCs)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Sterile deionized water

Methodology:

-

Plate Coating:

-

Pre-wet the membrane with 35% ethanol for 1 minute.

-

Wash the plate 5 times with sterile water.

-

Coat each well with the capture antibody diluted in sterile PBS.

-

Incubate overnight at 4°C.

-

-

Cell Incubation:

-

Wash the plate 5 times with sterile PBS to remove excess capture antibody.

-

Block the plate with blocking solution for at least 30 minutes at room temperature.

-

Prepare a single-cell suspension of PBMCs in cell culture medium.

-

Add the stimulating antigen or mitogen to the appropriate wells.

-

Add the cell suspension to the wells (typically 2-3 x 10^5 cells/well).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate 5 times with wash buffer to remove the cells.

-

Add the biotinylated detection antibody diluted in blocking solution to each well.

-

Incubate for 2 hours at room temperature.

-

-

Enzymatic Reaction and Spot Development:

-

Wash the plate 5 times with wash buffer.

-

Add the streptavidin-enzyme conjugate diluted in blocking solution to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 5 times with wash buffer.

-

Add the substrate solution to each well.

-

Monitor spot development (typically 5-30 minutes).

-

Stop the reaction by washing the plate with deionized water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader.

-

B-Cell Antibody ELISpot Protocol

Materials:

-

PVDF-membrane 96-well ELISpot plate

-

Antigen for coating

-

Biotinylated anti-human IgG (or other isotype) detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT (for ALP) or AEC (for HRP) substrate

-

Blocking solution

-

Cell culture medium

-

B cell suspension (e.g., PBMCs or purified B cells)

-

Wash buffer

-

Sterile deionized water

Methodology:

-

Plate Coating:

-

Pre-wet the membrane with 35% ethanol for 1 minute.

-

Wash the plate 5 times with sterile water.

-

Coat each well with the antigen diluted in sterile PBS.

-

Incubate overnight at 4°C.

-

-

Cell Incubation:

-

Wash the plate 5 times with sterile PBS.

-

Block the plate with blocking solution for at least 30 minutes at room temperature.

-

Add the B cell suspension to the wells.

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate 5 times with wash buffer.

-

Add the biotinylated detection antibody diluted in blocking solution.

-

Incubate for 2 hours at room temperature.

-

-

Enzymatic Reaction and Spot Development:

-

Follow steps 4 and 5 from the T-Cell ELISpot protocol.

-

Visualizing the Molecular Machinery: Signaling Pathways

The secretion of cytokines by T cells and antibodies by B cells is the culmination of complex intracellular signaling cascades. Understanding these pathways is crucial for interpreting ELISpot data and for designing effective immunomodulatory therapies.

T-Cell Activation and Cytokine Secretion

Upon recognition of a specific antigen presented by an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a signaling cascade that leads to the activation of transcription factors, which in turn drive the expression of cytokine genes.

Caption: T-cell receptor signaling pathway leading to cytokine production.

B-Cell Activation and Antibody Secretion

B-cell activation is initiated by the binding of an antigen to the B-cell receptor (BCR). For most antigens, a second signal from a helper T cell, involving the interaction of CD40 on the B cell with CD40L on the T cell, is required for full activation, proliferation, and differentiation into antibody-secreting plasma cells.

Caption: B-cell activation and antibody secretion pathway.

Conclusion and Future Directions

From its inception as a novel method to count antibody-secreting cells, the ELISpot technique has evolved into a powerful and versatile tool for single-cell analysis in immunology. Its high sensitivity, quantitative nature, and adaptability have solidified its place in both basic and clinical research. The continued development of multiplex platforms like FluoroSpot further enhances its utility, allowing for a more detailed and comprehensive understanding of the complex interplay of cellular secretions in the immune response. As our understanding of immunology deepens, the ELISpot and its progeny will undoubtedly remain at the forefront of research, enabling new discoveries and the development of next-generation therapies.

References

- 1. A solid-phase enzyme-linked immunospot (ELISPOT) assay for enumeration of specific antibody-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase enzyme-linked immunospot (ELISPOT) assay for enumeration of IgG rheumatoid factor-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reverse ELISPOT assay for clonal analysis of cytokine production. I. Enumeration of gamma-interferon-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cd-genomics.com [cd-genomics.com]

- 6. Immune system - Wikipedia [en.wikipedia.org]

- 7. Enumeration and Characterization of Human Memory T Cells by Enzyme-Linked Immunospot Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Unraveling "MAEM": A Request for Clarification

An in-depth exploration of the role of catalysts in "MAEM" and the creation of a detailed technical guide as requested is currently impeded by the ambiguity of the term "this compound" itself. Extensive searches across scientific and medical databases have not yielded a clear and established definition for this acronym within the context of drug development, catalysts, or signaling pathways.

The preliminary investigation into the user's query retrieved a broad range of information on various biochemical and cellular processes, including:

-

Epithelial-Mesenchymal Transition (EMT): A biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. This is a critical process in embryonic development, wound healing, and also in cancer metastasis.[1][2][3]

-

Signaling Pathways: Complex networks of proteins that transmit signals from a cell's exterior to its interior, governing cellular activities and coordinating cell actions. Key pathways mentioned in the search results include TGF-β, Wnt, Notch, and Receptor Tyrosine Kinases.[1][2][3][4][5]

-

General Medical and Biochemical Topics: The searches also returned information on a variety of unrelated medical tests and biological molecules, such as arterial blood gas (ABG) analysis, complete blood counts (CBC), and the function of cholesterol.[6][7][8][9]

While these topics are relevant to the broader fields of biology and drug development, none of the search results provide a definition for "this compound" or describe a specific process or technology under this name. This suggests that "this compound" could be one of the following:

-

A highly specialized or newly emerging scientific term not yet widely indexed.

-

An internal designation for a project or technology within a specific research institution or company.

-

A potential typographical error in the original query.

To proceed with the creation of the requested in-depth technical guide, a precise definition of "this compound" is essential. Without a clear understanding of the core topic, it is not possible to accurately:

-

Describe the role of catalysts.

-

Detail relevant experimental protocols.

-

Generate meaningful diagrams of signaling pathways.

-

Summarize quantitative data into structured tables.

Therefore, we kindly request the user to provide the full name or a detailed description of "this compound." Once this crucial information is available, a comprehensive and accurate technical guide that meets all the specified requirements can be developed.

References

- 1. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling mechanisms of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Signaling Pathways Governing Cardiomyocyte Differentiation [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cholesterol - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Complete blood count - Wikipedia [en.wikipedia.org]

- 9. Arterial Blood Gas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

theoretical models of metal-assisted electroless deposition

An In-depth Technical Guide to the Theoretical Models of Metal-Assisted Electroless Deposition

This technical guide provides a comprehensive overview of the core theoretical models governing metal-assisted electroless deposition, a pivotal technique in materials science and engineering. The content is tailored for researchers, scientists, and professionals in drug development who utilize this technology for applications ranging from microelectronics to biomedical devices. This guide delves into the fundamental principles of the mixed potential theory and diffusion-reaction models, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding.

Core Theoretical Models

Metal-assisted electroless deposition is a complex process involving simultaneous oxidation and reduction reactions at a substrate-solution interface, without the application of an external electric current.[1] The deposition is autocatalytic, meaning the deposited metal itself catalyzes further deposition.[2] The theoretical understanding of this process is crucial for controlling the deposition rate, morphology, and properties of the deposited films.

Mixed Potential Theory

The cornerstone of understanding electroless deposition is the mixed potential theory.[3][4] This theory posits that any electrochemical reaction can be deconstructed into two or more partial oxidation and reduction reactions.[3] During the electroless deposition process, the total rate of oxidation must equal the total rate of reduction, ensuring no net accumulation of electric charge.[3]

The potential at which this equilibrium is established is known as the mixed potential (E_corr).[4] This is not an equilibrium potential for any single reaction but a steady-state potential determined by the kinetics of all contributing reactions.[4]

The relationship between the current density (i) and the electrode potential (E) for each partial reaction can be described by the Butler-Volmer equation:

i = i₀[exp(αₐnF(E - Eₑ)/RT) - exp(-αcnF(E - Eₑ)/RT)]

Where:

-

i₀ is the exchange current density

-

αₐ and αc are the anodic and cathodic charge transfer coefficients, respectively

-

n is the number of electrons transferred

-

F is the Faraday constant

-

R is the universal gas constant

-

T is the absolute temperature

-

Eₑ is the equilibrium potential

At the mixed potential (E_corr), the sum of the anodic and cathodic currents is zero:

Σ i(E_corr) = 0

The magnitude of the total oxidation or reduction current at this potential is the corrosion current (i_corr), which is directly proportional to the rate of deposition.[4]

Diffusion-Reaction Models in Metal-Assisted Chemical Etching (MACE)

Metal-assisted chemical etching (MACE) is a related process where a noble metal catalyst facilitates the localized etching of a semiconductor in an etchant solution.[5][6] While not a deposition process, the underlying electrochemical principles are similar and provide insights into metal-catalyzed reactions in solution.

In MACE, the metal catalyst enhances the reduction of an oxidizing agent (e.g., H₂O₂), which injects holes (h⁺) into the semiconductor. These holes then lead to the oxidation and dissolution of the semiconductor in the presence of an etchant like hydrofluoric acid (HF).[5][6]

The rate of etching is often limited by the mass transport of reactants (oxidizing agent, etchant) to the catalyst-semiconductor interface and the diffusion of byproducts away from it.[5][6] Therefore, diffusion-reaction models are essential for a complete understanding of MACE. These models consider the concentration gradients of the chemical species and their diffusion coefficients to predict the etching rate and the resulting morphology.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of electroless deposition. The following sections provide methodologies for the electroless plating of nickel and copper.

Detailed Protocol for Electroless Nickel Plating on Silicon Wafers

This protocol is adapted from a standard procedure for obtaining good adhesion and quality electrical contacts on silicon.[7]

Materials and Reagents:

-

Silicon wafers

-

Carborundum grit (200-600) or sandblasting unit

-

Ultrasonic detergent

-

Hydrofluoric acid (48%)

-

Deionized water

-

Isopropyl alcohol (optional)

-

Electroless nickel plating solution (e.g., NICKELEX from Sigma-Aldrich)

-

Pyrex beaker

-

Hot plate

-

Nitrogen or forming gas for sintering

Procedure:

-

Surface Preparation:

-

Abrade the silicon surface by lapping with 200-600 grit carborundum or by sandblasting.

-

Thoroughly clean the wafer using an ultrasonic detergent bath, followed by rinsing with deionized water.

-

-

Oxide Removal:

-

Immerse the wafer in 48% hydrofluoric acid for at least 15 seconds to remove the native oxide layer.

-

Rinse thoroughly with deionized water. For applications where water is not ideal, an isopropyl alcohol rinse can be used.

-

-

Electroless Plating:

-

Heat the electroless nickel plating solution to 95-98 °C in a Pyrex beaker.

-

Immerse the prepared silicon wafer into the heated solution.

-

For planar devices, remove the wafer as soon as complete coverage is obtained (typically around 1 minute) to avoid peeling of thick deposits. For other applications, a plating time of 5 minutes is common.

-

Rinse the plated wafer with deionized water and dry.

-

-

Sintering:

-

Heat treat the nickel-plated wafer at 700-800 °C for 5 minutes in a non-oxidizing atmosphere (nitrogen or forming gas) to form a nickel silicide layer, which improves adhesion. For planar devices with shallow p-n junctions, a lower temperature of 450-500 °C is used.

-

-

Re-plating (optional but recommended for robust contacts):

-

After sintering, briefly dip the wafer in 48% hydrofluoric acid for 10 seconds, rinse with deionized water, and dry.

-

Re-plate with electroless nickel at 95-98 °C for an additional 5 minutes.

-

Finally, rinse with deionized water and dry.

-

Note on Polished Surfaces: Polished silicon surfaces may exhibit non-uniform plating. To mitigate this, a sensitization step using a dedicated silicon surface sensitizer can be performed before the initial plating.

Generalized Protocol for Electroless Copper Deposition

This protocol outlines the general steps for electroless copper plating, often used in printed circuit board (PCB) manufacturing.

Bath Composition:

-

Copper salt (e.g., copper sulfate)

-

Reducing agent (e.g., formaldehyde)

-

Complexing agent (e.g., EDTA, DTPA) to keep copper ions in solution at high pH.[8][9]

-

pH adjuster (e.g., sodium hydroxide) to maintain a highly alkaline pH (typically 12.5-13).[8]

-

Stabilizers and other additives.

Procedure:

-

Substrate Preparation: The substrate is cleaned and activated. For non-conductive substrates, a catalyst, typically palladium, is deposited on the surface to initiate the deposition.

-

Plating: The prepared substrate is immersed in the electroless copper bath, which is maintained at a specific temperature.

-

Rinsing and Drying: After the desired plating thickness is achieved, the substrate is removed, rinsed with deionized water, and dried.

Quantitative Data

The rate and quality of electroless deposition are highly dependent on the bath composition and operating parameters. The following table summarizes the influence of various components on the deposition rate of electroless copper.

| Parameter | Effect on Deposition Rate | Remarks | Reference |

| Copper Ion Concentration | Increases with concentration up to a point, then may decrease bath stability. | Higher free ion concentration enhances the rate but can lead to spontaneous decomposition of the bath. | [8] |

| pH | Generally increases with pH, with an optimal range typically between 12.5 and 13. | Above the optimal pH, the bath may become unstable. | [8][9] |

| Complexing Agent | The type and concentration affect the deposition rate. Stronger complexing agents (higher formation constant) tend to decrease the rate. | Diethylenetriaminepentaacetic acid (DTPA) can offer comparable deposition rates to Ethylenediaminetetraacetic acid (EDTA) with potentially better bath stability. | [8] |

| Additives (Accelerators) | Dicarboxylic acids like oxalic and succinic acid can increase the deposition rate. | These additives can modify the deposit's structure, leading to smaller grain sizes and denser films. | [10] |

| Temperature | Increases with temperature. | Higher temperatures increase the reaction kinetics but can also accelerate bath decomposition. |

Visualizations of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in metal-assisted electroless deposition.

Conclusion

The , primarily the mixed potential theory, provide a robust framework for understanding and controlling this versatile coating technology. By considering the interplay of anodic and cathodic reactions, as well as mass transport phenomena, researchers can predict and manipulate deposition rates and the properties of the resulting films. The provided experimental protocols and quantitative data serve as a practical starting point for implementing and optimizing electroless deposition processes in various scientific and industrial applications. The logical workflows visualized in the diagrams offer a systematic approach to process development and troubleshooting. A thorough grasp of these theoretical and practical aspects is essential for leveraging the full potential of metal-assisted electroless deposition.

References

- 1. Electrochemistry Encyclopedia -- Electroless deposition [knowledge.electrochem.org]

- 2. advancedplatingtech.com [advancedplatingtech.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Mixed Potential Theory → Term [climate.sustainability-directory.com]

- 5. Model for the Mass Transport during Metal-Assisted Chemical Etching with Contiguous Metal Films As Catalysts [acs.figshare.com]

- 6. [PDF] Model for the Mass Transport during Metal-Assisted Chemical Etching with Contiguous Metal Films As Catalysts | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. sterc.org [sterc.org]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

Unlocking Therapeutic Potential: A Technical Guide to the Epithelial-Mesenchymal Transition (EMT)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "MAEM" was not found to be a recognized acronym in the context of drug development and cell biology. This guide proceeds under the assumption that the intended topic was the Epithelial-Mesenchymal Transition (EMT) , a critical process in development and disease that is a major focus of therapeutic research.

Executive Summary

The Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells, characterized by their tight junctions and apical-basal polarity, undergo a transformation into mesenchymal cells with migratory and invasive capabilities.[1][2] While essential for embryonic development and wound healing, the aberrant activation of EMT is a key driver in pathological conditions, most notably in cancer progression and fibrosis.[2] In oncology, EMT is intrinsically linked to tumor metastasis, the acquisition of therapeutic resistance, and the generation of cancer stem cells, making it a prime target for novel drug development strategies.[2][3] This technical guide provides an in-depth overview of the core signaling pathways governing EMT, detailed experimental protocols for its study, and quantitative data to benchmark EMT-related research.

Core Concepts of EMT in Drug Development

EMT is not a binary switch but a dynamic process involving a spectrum of intermediate, or partial, EMT states.[4] This plasticity allows cancer cells to lose cell-cell adhesion, invade surrounding tissues, enter circulation, and, upon reaching a distant site, potentially revert to an epithelial state via the reverse process, Mesenchymal-Epithelial Transition (MET), to form a secondary tumor.[4][5]

The key molecular hallmarks of EMT include:

-

Downregulation of Epithelial Markers: Loss of E-cadherin is a cornerstone of EMT, leading to the disruption of adherens junctions.[1][2] Other markers include claudins and occludins.

-

Upregulation of Mesenchymal Markers: Increased expression of N-cadherin, Vimentin, and Fibronectin promotes a migratory phenotype.[6]

-

Induction of EMT-Transcription Factors (EMT-TFs): A core group of transcription factors, including Snail, Slug, Twist, and ZEB1/2, orchestrate the complex genetic reprogramming that defines EMT.[1][7]

For drug development professionals, targeting EMT offers the potential to inhibit metastasis, overcome drug resistance, and eradicate cancer stem cell populations.[8]

Key Signaling Pathways in EMT

The induction and regulation of EMT are controlled by a network of interconnected signaling pathways.[7][9] External cues from the tumor microenvironment, such as growth factors and cytokines, activate these pathways.[9]

Transforming Growth Factor-β (TGF-β) Pathway

The TGF-β pathway is one of the most potent inducers of EMT.[1][7] TGF-β ligands bind to cell surface receptors (TβRI/II), initiating a signaling cascade through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways to activate EMT-TFs.[1][9]

Wnt/β-catenin Pathway

The Wnt signaling pathway plays a crucial role in development and cancer.[2] In the canonical pathway, Wnt binding to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then partners with transcription factors to activate target genes, including EMT-TFs like Snail and Twist.[2]

Other significant pathways include Notch, Hedgehog, and Receptor Tyrosine Kinase (RTK) pathways (e.g., EGF, FGF), which often crosstalk with the TGF-β and Wnt pathways to fine-tune the EMT process.[1][7][9]

Experimental Protocols for EMT Research

Studying EMT requires a multi-faceted approach to capture the changes in cell morphology, marker expression, and function.

Induction of EMT in Cell Culture

A reliable method for inducing EMT in vitro is crucial for mechanistic studies and drug screening.[10]

Protocol: TGF-β1-Induced EMT in A549 Lung Carcinoma Cells

-

Cell Plating: Seed A549 cells in a 6-well plate at a density of 1x10^5 cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

-

Starvation (Optional): To reduce baseline signaling, replace the medium with serum-free DMEM for 12-24 hours.

-

Induction: Treat cells with recombinant human TGF-β1 at a final concentration of 2-10 ng/mL. A vehicle-only (e.g., 4 mM HCl with 1 mg/mL BSA) control should be run in parallel.

-

Incubation: Culture the cells for 48-72 hours. Observe daily for morphological changes, such as the transition from a cobblestone epithelial morphology to an elongated, spindle-like mesenchymal phenotype.[10]

-

Analysis: After the incubation period, harvest cells for downstream analysis (Western Blot, qPCR, Immunofluorescence, Migration Assays).

Experimental Workflow for EMT Analysis

A typical workflow involves inducing EMT and then validating the transition through various molecular and functional assays.

Key Analysis Techniques

-

Western Blotting: To quantify changes in total protein levels of epithelial and mesenchymal markers.[6]

-

RT-qPCR: To measure changes in the mRNA expression of EMT markers and transcription factors.[6]

-

Immunofluorescence Staining: To visualize the localization of proteins. A hallmark of EMT is the loss of E-cadherin from cell junctions.[11][12]

-

Migration and Invasion Assays: To functionally assess the acquired migratory phenotype. Transwell (or Boyden chamber) assays are commonly used, with or without a Matrigel coating for invasion.[10]

Quantitative Data Presentation

Quantitative analysis is essential for rigorously evaluating the extent of EMT. Data should be presented clearly to allow for comparison across experiments and conditions.

Table 1: Representative Changes in EMT Marker Expression Following TGF-β1 Treatment

| Marker | Analysis Method | Control (Vehicle) | TGF-β1 Treated (72h) | Expected Fold Change |

| E-cadherin | Western Blot (Relative Density) | 1.0 | 0.25 | ↓ 4.0x |

| N-cadherin | Western Blot (Relative Density) | 1.0 | 3.5 | ↑ 3.5x |

| Vimentin | Western Blot (Relative Density) | 1.0 | 5.0 | ↑ 5.0x |

| CDH1 (E-cadherin) | RT-qPCR (Relative mRNA) | 1.0 | 0.15 | ↓ 6.7x |

| SNAI1 (Snail) | RT-qPCR (Relative mRNA) | 1.0 | 8.0 | ↑ 8.0x |

Data are hypothetical and represent typical results seen in published literature.

Table 2: Representative Functional Changes Following EMT Induction

| Assay | Metric | Control (Vehicle) | TGF-β1 Treated (72h) | Expected Fold Change |

| Transwell Migration | Migrated Cells per Field | 50 ± 8 | 250 ± 25 | ↑ 5.0x |

| Transwell Invasion | Invaded Cells per Field | 20 ± 5 | 120 ± 15 | ↑ 6.0x |

| Wound Healing Assay | % Wound Closure at 24h | 15% ± 4% | 75% ± 8% | ↑ 5.0x |

Data are hypothetical and represent typical results seen in published literature.

Conclusion and Future Directions

The Epithelial-Mesenchymal Transition is a complex and highly plastic process that is fundamental to cancer progression and therapeutic resistance. A thorough understanding of its underlying signaling pathways and the ability to quantitatively measure its progression are critical for the development of novel therapeutics. Future research will likely focus on targeting the partial EMT states that appear to be highly plastic and drug-resistant, as well as developing more sophisticated, quantitative models to predict patient response to EMT-inhibiting therapies.[13] The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore the vast potential of targeting EMT to improve patient outcomes in oncology and other diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]

- 3. targeting-emt-in-cancer-with-repurposed-metabolic-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Data and theory driven approaches for understanding paths of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]

- 7. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

The Core Advantages of Magnetic-Field Assisted Electro-Machining (MAEM) in Microfabrication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnetic-Field Assisted Electro-Machining (MAEM) has emerged as a significant advancement in the field of microfabrication, offering enhanced precision, efficiency, and surface quality, particularly for challenging materials like titanium and stainless steel alloys. This technical guide delves into the fundamental principles of this compound, presenting a comprehensive overview of its key advantages, supported by quantitative data from experimental studies. Detailed experimental protocols for implementing this compound are provided, along with visual representations of the process workflow and underlying mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who rely on high-precision microfabricated components.

Introduction to Magnetic-Field Assisted Electro-Machining (this compound)

This compound is a hybrid machining process that integrates the principles of conventional electrical discharge machining (EDM) or electrochemical machining (ECM) with the application of an external magnetic field. The primary role of the magnetic field is to augment the material removal process by influencing the behavior of plasma, debris particles, and electrolyte flow within the machining gap. This results in significant improvements in machining performance, surmounting some of the inherent limitations of traditional microfabrication techniques.

The core principle of this compound lies in the Lorentz force, which is exerted on charged particles (ions and electrons) moving within the magnetic field. This force enhances the flushing of debris from the narrow machining gap, prevents arc-ing and short-circuiting, and in the case of ECM, induces a magnetohydrodynamic (MHD) effect that improves electrolyte circulation. These combined effects lead to a more stable and efficient machining process, enabling the fabrication of intricate micro-features with high aspect ratios and superior surface integrity.

Key Advantages of this compound

The application of a magnetic field in electro-machining processes yields several key advantages over conventional methods. These benefits are particularly pronounced in microfabrication, where precision and surface quality are paramount.

Enhanced Material Removal Rate (MRR)

The magnetic field significantly accelerates the material removal rate. In Magnetic Field Assisted-EDM (MFAEDM), the Lorentz force acting on the plasma channel and molten debris facilitates their rapid expulsion from the machining gap. This improved flushing efficiency reduces the likelihood of abnormal discharges and allows for higher machining currents to be used effectively. For instance, in the machining of Al-SiC metal matrix composites, the introduction of a magnetic field resulted in a 118% increase in MRR compared to conventional EDM under identical conditions.[1] Similarly, in the electrochemical micromachining of Ti-6Al-4V, the application of a magnetic field led to an improvement of 11.91–52.43% in MRR.[2]

Improved Surface Finish

This compound processes consistently produce surfaces with lower roughness (Ra) and fewer defects. The enhanced flushing action of the magnetic field minimizes the re-deposition of molten debris onto the machined surface, which is a primary cause of surface imperfections in conventional EDM. Furthermore, the more stable and uniform discharge distribution promoted by the magnetic field contributes to a smoother surface finish. Experimental studies on Al-SiC composites have shown that the surface finish improved significantly in graphite powder-mixed dielectric with an intermediate external magnetic field.[1] In the electrochemical micromachining of Ti-6Al-4V, a 55.34% reduction in surface roughness was observed with the application of a magnetic field.[2]

Increased Machining Accuracy and Higher Aspect Ratios

The improved debris removal and stable machining conditions in this compound enable the fabrication of micro-features with greater accuracy and higher aspect ratios. In the drilling of deep micro-holes, the accumulation of debris can lead to tool wear, short-circuiting, and dimensional inaccuracies. The magnetic field-assisted flushing mitigates these issues, allowing for the creation of deeper and more precise holes. For example, in the machining of hardened tool steel, a magnetic field-assisted micro-EDM process achieved a hole depth of 1177 µm, which was 26% deeper than that achieved with conventional micro-EDM under similar conditions.[1] In the context of Magnetic field-assisted electrochemical discharge machining (MAECDM) for drilling micro-holes in glass, a 23.8% improvement in the entrance diameter accuracy was achieved.[3][4]

Quantitative Performance Data

The following tables summarize the quantitative improvements observed in various studies on this compound, showcasing its advantages across different materials and performance metrics.

| Material | Machining Process | Performance Metric | Improvement with this compound | Reference |

| Al-SiC Composite | EDM | Material Removal Rate (MRR) | 118% increase | [1] |

| Ti-6Al-4V Alloy | ECMM | Material Removal Rate (MRR) | 11.91% - 52.43% increase | [2] |

| Hardened Tool Steel | Micro-EDM | Hole Depth (Aspect Ratio) | 26% increase | [1] |

| Glass | ECDM | Machining Time | 57.4% reduction | [3][4] |

| Glass | ECDM | Entrance Diameter Accuracy | 23.8% improvement | [3][4] |

| Ti-6Al-4V Alloy | ECMM | Overcut | 6.03% - 21.47% improvement | [2] |

| Ti-6Al-4V Alloy | ECMM | Surface Roughness (Ra) | 55.34% reduction | [2] |

Table 1: Summary of Performance Improvements with this compound

| Parameter | Unit | Value |

| Electrolyte Concentration | g/l | 15 |

| Peak Current | A | 1.35 |

| Pulse on Time | µs | 400 |

| Duty Factor | - | 0.5 |

Table 2: "Close to Ideal" Machining Parameters for ECMM of Ti-6Al-4V with Magnetic Field[2]

Experimental Protocols

This section outlines a generalized experimental protocol for conducting this compound. Specific parameters should be optimized based on the workpiece material, desired feature geometry, and available equipment.

Materials and Equipment

-

Workpiece: The material to be machined (e.g., Titanium alloy, Stainless steel).

-

Tool Electrode: Material compatible with the machining process (e.g., Tungsten, Copper). The geometry should be fabricated according to the desired micro-feature.

-

Dielectric Fluid/Electrolyte: Appropriate for the specific electro-machining process (e.g., deionized water for EDM, NaCl or NaNO₃ solution for ECM).

-

This compound Machine: A micro-EDM or micro-ECM machine equipped with a magnetic field generation system.

-

Magnetic Field Generator: Permanent magnets (e.g., Neodymium magnets) or an electromagnet capable of producing a controlled and uniform magnetic field across the machining gap.

-

Power Supply: A pulsed DC power supply for EDM or a DC power supply for ECM.

-

Measurement Instruments:

-

Microscope: For visual inspection of machined features.

-

Profilometer/Interferometer: For measuring surface roughness.

-

Coordinate Measuring Machine (CMM) or Optical Scanner: For dimensional accuracy and geometric characterization.

-

Analytical Balance: For measuring material removal rate by weight loss.

-

Experimental Procedure

-

Workpiece and Electrode Preparation:

-

Clean the workpiece and tool electrode ultrasonically to remove any contaminants.

-

Securely mount the workpiece onto the machine's worktable.

-

Mount the tool electrode into the tool holder, ensuring proper alignment with the workpiece.

-

-

Magnetic Field Setup:

-

Position the permanent magnets or electromagnet around the machining area to generate a magnetic field of the desired strength and orientation (perpendicular or parallel to the machining axis).

-

Use a Gaussmeter to measure and verify the magnetic field strength in the machining gap.

-

-

Machining Parameter Setup:

-

Fill the work tank with the appropriate dielectric fluid or electrolyte.

-

Set the desired machining parameters on the power supply, including voltage, current, pulse on/off time (for EDM), and electrolyte concentration and flow rate (for ECM).

-

-

Machining Process:

-

Initiate the machining process. The control system will manage the tool feed and maintain a constant gap between the tool and the workpiece.

-

Continuously monitor the process for any signs of instability, such as excessive sparking or short-circuiting.

-

-

Post-Machining Analysis:

-

After machining is complete, carefully remove the workpiece.

-

Clean the workpiece ultrasonically to remove any remaining debris or electrolyte.

-

Measure the material removal rate by calculating the volume of material removed (based on weight loss and material density) divided by the machining time.

-

Analyze the surface roughness of the machined feature using a profilometer or interferometer.

-

Evaluate the dimensional accuracy, including feature size, overcut, and taper, using a CMM or optical scanner.

-

Visualization of this compound Processes

The following diagrams, generated using the DOT language, illustrate the workflow and logical relationships within the this compound process.

This compound Experimental Workflow

Signaling Pathway of this compound's Core Advantages

Conclusion

Magnetic-Field Assisted Electro-Machining represents a pivotal advancement in microfabrication technology. By leveraging the influence of a magnetic field to enhance debris removal and stabilize the machining process, this compound offers significant and quantifiable improvements in material removal rate, surface finish, and machining accuracy. This technical guide has provided a comprehensive overview of the core advantages of this compound, supported by experimental data and detailed procedural outlines. For researchers, scientists, and professionals in fields such as drug development, where the precision and quality of micro-scale components are critical, this compound presents a powerful and effective solution for fabricating the next generation of micro-devices. Further research and optimization of this compound parameters will undoubtedly continue to expand its applications and solidify its role as a key enabling technology in microfabrication.

References

Methodological & Application

Application Notes and Protocols for Copper Deposition on Polymers using a Multi-Step (MAEM) Process

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the metallization of polymer substrates with copper, employing a multi-step process conceptually organized as Migration, Adsorption, Electroless deposition, and masked Electrodeposition (MAEM). This document outlines the experimental methodology, presents key quantitative data for process optimization, and includes visual diagrams to illustrate the workflow and underlying principles.

Introduction

The deposition of metallic layers, such as copper, onto polymer surfaces is crucial for a wide range of applications, including flexible electronics, medical devices, and micro-electromechanical systems (MEMS). The this compound protocol described herein is a comprehensive approach that ensures strong adhesion and high-quality copper films on various polymer substrates. The process involves surface activation to promote ion migration, catalytic activation via adsorption, the formation of an initial conductive layer through electroless deposition, and subsequent patterned thickening of the copper layer via masked electrodeposition.

Quantitative Data Summary

The following table summarizes key quantitative data related to the this compound protocol, compiled from various studies on polymer metallization. These values can serve as a baseline for process development and optimization.

| Parameter | Value | Polymer Substrate(s) | Reference/Notes |

| Adhesion Strength | |||

| Electroless Copper | > 10 MPa | Acrylonitrile Butadiene Styrene (ABS) | Dependent on effective surface pretreatment. |

| Electroless Copper | ~2.6 MPa | Carbon Fiber Composites (CFCs) | Can be enhanced with surface roughening techniques like laser ablation.[1] |

| Electroless Copper | 13.8 MPa | Self-Assembled Monolayer (SAM) coated substrate | SAMs can significantly improve interfacial adhesion.[2] |

| Electrical Properties | |||

| Sheet Resistance | 0.39 ± 0.04 Ω/□ | Polymer Substrate | Comparable to sputtered films of the same thickness.[3] |

| Electrical Conductivity | Up to 1.5 x 107 S/m | Polyacetylene (as a conductive polymer example) | Demonstrates the potential for high conductivity on polymer-based materials.[4] |

| Deposition Rate | |||

| Electroless Copper | Variable | Various | Highly dependent on bath composition, temperature, and pH. |

Experimental Protocols

This section details the step-by-step methodology for the this compound protocol. The following procedure is a representative example and may require optimization based on the specific polymer substrate and desired outcome.

Materials and Equipment

-

Substrate: Acrylonitrile Butadiene Styrene (ABS) coupons

-

Reagents for Surface Preparation: Isopropanol, Deionized (DI) water, Chromic-sulfuric acid etching solution.

-

Reagents for Catalyst Adsorption: Palladium(II) chloride (PdCl₂), Hydrochloric acid (HCl), Tin(II) chloride (SnCl₂)

-

Reagents for Electroless Copper Deposition: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Ethylenediaminetetraacetic acid (EDTA), Formaldehyde (HCHO), Sodium hydroxide (NaOH)

-

Reagents for Electrodeposition: Copper sulfate (CuSO₄), Sulfuric acid (H₂SO₄)

-

Mask: Photoresist and photolithography equipment

-

Equipment: Beakers, magnetic stirrer, hot plate, ultrasonic bath, DC power supply, pH meter.

Step 1: Migration (Surface Preparation and Activation)

This initial step is critical for promoting the migration of activating ions into the polymer surface and ensuring strong adhesion of the subsequent metallic layers.

-

Cleaning: Thoroughly clean the polymer substrate by sonicating in isopropanol for 10 minutes, followed by rinsing with DI water.

-

Etching: Immerse the cleaned substrate in a chromic-sulfuric acid etching solution at 60-70°C for 5-10 minutes. This step roughens the surface on a microscopic level, creating sites for mechanical interlocking.

-

Neutralization and Rinsing: Rinse the substrate thoroughly with DI water to remove any residual acid.

Step 2: Adsorption (Catalyst Seeding)

This step involves the adsorption of a catalyst onto the polymer surface, which is essential for initiating electroless copper deposition.

-

Sensitization: Immerse the etched substrate in a solution of tin(II) chloride and hydrochloric acid for 2-3 minutes. This process deposits a layer of tin ions on the surface.

-

Rinsing: Rinse with DI water.

-

Activation: Immerse the sensitized substrate in a solution of palladium(II) chloride and hydrochloric acid for 2-3 minutes. The tin ions reduce the palladium ions to metallic palladium nanoparticles, which act as the catalyst.[5]

-

Rinsing: Thoroughly rinse with DI water.

Step 3: Electroless Deposition

An initial thin, conductive copper layer is deposited over the entire surface of the polymer through an autocatalytic chemical reduction process.

-

Bath Preparation: Prepare the electroless copper plating bath containing copper(II) sulfate, a complexing agent like EDTA, a reducing agent such as formaldehyde, and a pH adjuster like sodium hydroxide.

-

Deposition: Immerse the activated polymer substrate into the electroless copper plating bath, maintained at a controlled temperature and pH. The deposition process will begin on the palladium catalyst sites.

-

Completion and Rinsing: Allow the deposition to proceed until a continuous, conductive copper layer is formed (typically 15-30 minutes). Remove the substrate and rinse thoroughly with DI water.

Step 4: Masked Electrodeposition

A thicker layer of copper is electroplated onto the initial electroless copper layer in a defined pattern using a mask.

-

Mask Application: Apply a photoresist to the electroless copper-coated substrate. Using photolithography, expose and develop the photoresist to create the desired pattern, leaving the areas to be plated exposed.

-

Electrodeposition: Use the patterned substrate as the cathode in an electrolytic cell containing a copper sulfate and sulfuric acid electrolyte. A copper anode is also used. Apply a DC current to initiate the electrodeposition of copper onto the exposed areas of the electroless copper layer.

-

Mask Removal: After achieving the desired copper thickness, remove the substrate from the electrolytic cell, rinse with DI water, and strip the photoresist using an appropriate solvent.

Visualizations

This compound Protocol Workflow

Caption: Workflow of the this compound protocol for copper deposition on polymers.

Conceptual Diagram of the this compound Process

Caption: Conceptual overview of the four key stages in the this compound process.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Effect of Polymer Substrate on Adhesion of Electroless Plating in Irradiation-Based Direct Immobilization of Pd Nanoparticles Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to Metal-Assisted Electrochemical Machining (MAEM) for Silicon Etching

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Metal-Assisted Electrochemical Machining (MAEM) is a sophisticated etching technique that combines the principles of electrochemical etching and the catalytic properties of noble metals to achieve precise and efficient fabrication of silicon nanostructures. This method offers significant advantages over traditional etching processes, including enhanced etch rates and control over the etching direction, making it a valuable tool for a wide range of applications, from nanoelectronics to biosensors.

This document provides a comprehensive, step-by-step guide to the this compound process for silicon etching, including detailed experimental protocols, quantitative data on process parameters, and an explanation of the underlying mechanisms.

Principle of Operation

Metal-Assisted Electrochemical Machining of silicon is based on the formation of a localized electrochemical cell at the interface of a noble metal catalyst, the silicon substrate, and an electrolyte solution, typically containing hydrofluoric acid (HF). In this process, the silicon wafer acts as the anode, and a platinum wire is commonly used as the counter electrode (cathode).

The core principle of this compound lies in the catalytic effect of the noble metal (e.g., Silver (Ag), Gold (Au), Platinum (Pt), Copper (Cu)). The presence of the metal alters the local electrochemical potential at the silicon surface. When an external anodic bias is applied, holes (positive charge carriers) are injected from the back contact of the silicon wafer. These holes are preferentially driven to the silicon/metal interface, leading to a significantly faster electrochemical etching rate of the silicon directly beneath the metal catalyst compared to the bare silicon surface.[1] This localized etching allows for the creation of well-defined structures, such as pores and nanowires.

The fundamental chemical reactions involved in the process are:

-

Anodic Dissolution of Silicon: Silicon is oxidized at the anode (the silicon wafer), a process that is catalyzed by the metal. The silicon dioxide (SiO₂) formed is then dissolved by the hydrofluoric acid in the electrolyte.

-

Si + 2H₂O + nh⁺ → SiO₂ + 4H⁺ + (4-n)e⁻

-

SiO₂ + 6HF → H₂SiF₆ + 2H₂O

-

-

Cathodic Reaction: At the platinum counter electrode, hydrogen evolution typically occurs.

-

2H⁺ + 2e⁻ → H₂

-

Experimental Setup and Materials

A typical this compound setup consists of a two-electrode electrochemical cell.

-

Working Electrode: The silicon wafer to be etched.

-

Counter Electrode: A platinum (Pt) wire or mesh.

-

Electrolyte: An aqueous solution of hydrofluoric acid (HF). Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used to influence the etching characteristics.[2]

-

Power Source: A galvanostat or potentiostat to apply a constant current or potential.

-

Electrochemical Cell: A custom-made cell, typically from an inert material like Teflon, that exposes a defined area of the silicon wafer to the electrolyte.

Materials:

-

P-type silicon wafers (e.g., (100) or (111) orientation, resistivity 1–10 Ω·cm).[1]

-

Metal salt for catalyst deposition (e.g., Silver nitrate (AgNO₃), Copper(II) nitrate (Cu(NO₃)₂)).[1]

-

Hydrofluoric acid (HF).

-

Deionized (DI) water.

-

Acetone and ethanol for cleaning.

-

Indium-Gallium (InGa) alloy for ohmic back contact.[1]

Detailed Experimental Protocol

This protocol outlines the key steps for performing this compound on a silicon wafer.

Wafer Preparation and Cleaning

-

Cleaving: Cut the silicon wafer into the desired sample size.

-

Degreasing: Clean the silicon samples by ultrasonicating in acetone for 10-15 minutes, followed by rinsing with ethanol and then DI water.

-

Drying: Dry the samples under a stream of nitrogen gas.

-

Ohmic Contact: Create an ohmic contact on the backside of the silicon wafer by scratching it with a diamond scribe and applying an Indium-Gallium (InGa) alloy.[1] This ensures a uniform current distribution during the electrochemical process.

Metal Catalyst Deposition

The metal catalyst can be deposited using electroless plating.

-

Plating Solution Preparation: Prepare a plating solution consisting of, for example, 4.6 M HF and 20 mM AgNO₃ in DI water.[1]

-

Electroless Plating: Immerse the cleaned silicon wafer in the plating solution for a specific duration (e.g., 30 seconds). The deposition is typically performed under room light illumination.[1] The duration of plating will affect the size and distribution of the metal nanoparticles.

-

Rinsing and Drying: After plating, thoroughly rinse the wafer with DI water and dry it with nitrogen gas.

This compound Process

-

Electrochemical Cell Assembly: Mount the silicon wafer with the deposited metal catalyst into the electrochemical cell, ensuring that only the front surface is exposed to the electrolyte. The InGa alloy on the back should be in contact with a copper plate to serve as the electrical connection for the working electrode.[1]

-

Electrolyte Filling: Fill the cell with the etching electrolyte, for example, a 3.4 wt% aqueous HF solution.[1]

-

Electrode Connection: Connect the silicon wafer (working electrode) and the platinum wire (counter electrode) to the galvanostat.

-

Galvanostatic Etching: Apply a constant current density to the system. The etching is typically performed in the dark at room temperature.[1] The magnitude of the current density will directly influence the etch rate and the morphology of the resulting structures.

-

Post-Etching Cleaning: After the desired etching time, disconnect the power source, remove the silicon sample from the cell, and rinse it thoroughly with DI water, followed by ethanol, and then dry with nitrogen gas.

Quantitative Data

The following tables summarize key quantitative data for this compound and related electrochemical etching of silicon.

| Parameter | Value/Range | Substrate | Electrolyte | Catalyst | Etch Rate | Reference |

| Current Density | 10 mA/cm² | p-type Si (2-4 Ω·cm) | 4 M HF in DMF | N/A | ~0.1 µm/min | [2] |

| Current Density | 10 mA/cm² | p-type Si (2-4 Ω·cm) | 4 M HF in DMSO | N/A | ~0.7 µm/min | [2] |

| HF Concentration | 20 wt% | Silicon | HF/HNO₃/CH₃COOH | N/A | 0.334 µm/s | [3] |

| HF Concentration | 22 wt% | Silicon | HF/HNO₃/CH₃COOH | N/A | 0.433 µm/s | [3] |

| HF Concentration | 24 wt% | Silicon | HF/HNO₃/CH₃COOH | N/A | 0.467 µm/s | [3] |

| Parameter | Catalyst | Plating Solution | Plating Time | Etching Solution | Etching Conditions | Resulting Feature Size | Reference |

| Metal Catalyst | Ag | 4.6 M HF, 20 mM AgNO₃ | 30 s | 3.4 wt% HF (aq) | Galvanostatic | - | [1] |

| Metal Catalyst | Cu | 4.6 M HF, 20 mM Cu(NO₃)₂ | - | 3.4 wt% HF (aq) | Galvanostatic | Down to 30 nm diameter nanowires | [1] |

Characterization of Etched Structures

The morphology and properties of the silicon nanostructures fabricated by this compound can be characterized using various techniques:

-

Scanning Electron Microscopy (SEM): To visualize the top-down and cross-sectional morphology of the etched features, such as pore diameter, nanowire length, and overall structure.

-

Atomic Force Microscopy (AFM): To analyze the surface topography and roughness of the etched silicon.

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanostructures to assess their crystallinity and fine features.

Visualizations

Signaling Pathway and Chemical Reactions

References

Application Note: Selective Surface Metallization via Laser-Induced Surface Activation and Electroless Plating

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "MAEM" is not a widely recognized or standard acronym in the scientific literature for a specific selective surface metallization technique. This application note describes a prevalent and highly effective method for achieving selective surface metallization—Laser-Induced Surface Activation followed by Electroless Plating. This process is a cornerstone of modern microfabrication and has significant applications in microelectronics, sensor development, and the fabrication of advanced medical devices.

Introduction